(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a unique substitution pattern: a 5-methylfuran-2-yl group at position 5, a thiophen-2-ylmethylidene moiety at position 2, and an N-(2-methylphenyl)carboxamide group at position 4. Thiazolopyrimidine scaffolds are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . While direct pharmacological data for this compound are unavailable in the provided evidence, analogous structures are associated with antiviral, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-14-7-4-5-9-18(14)27-23(29)21-16(3)26-25-28(22(21)19-11-10-15(2)31-19)24(30)20(33-25)13-17-8-6-12-32-17/h4-13,22H,1-3H3,(H,27,29)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAMBFNXQSPLGM-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)C(=CC5=CC=CS5)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)/C(=C\C5=CC=CS5)/S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include thiophene derivatives, furan derivatives, and various amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, which are being explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Substituent Comparison of Thiazolopyrimidine Derivatives
Key Observations:
Position 2 Substituents :
- The target compound’s thiophen-2-ylmethylidene group introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to the oxygen-rich trimethoxybenzylidene in or the polar carboxybenzylidene in . Thiophene’s electron-rich nature could improve binding to hydrophobic pockets in biological targets.
Position 5 Substituents: The 5-methylfuran-2-yl group in the target compound contrasts with the phenyl group in .
Position 6 Substituents :
- The N-(2-methylphenyl)carboxamide group replaces the ethyl carboxylate in . Carboxamides generally exhibit stronger hydrogen-bonding capacity and improved bioavailability due to reduced ester hydrolysis .
Crystallographic and Hydrogen-Bonding Analysis
Table 2: Crystallographic Parameters and Intermolecular Interactions
- Dihedral Angles: In , the large dihedral angle (80.94°) between the thiazolopyrimidine core and the benzene ring suggests significant non-planarity, which may hinder π-stacking. The target compound’s thiophene substituent, being smaller, could adopt a more planar conformation, enhancing crystal packing efficiency .
- Hydrogen Bonding : The carboxamide group in the target compound likely forms N–H···O/S bonds, as seen in similar systems . In contrast, the ethyl carboxylate in relies on weaker C–H···O interactions, which are less directional and result in less robust crystal networks .
Pharmacological Implications (Inferred)
While direct data are unavailable, structural analogs suggest:
- Thiophene vs. Benzene : Thiophene’s sulfur atom may confer improved metabolic stability and binding to sulfur-recognizing enzymes (e.g., cytochrome P450).
- Carboxamide vs. Ester : The carboxamide group’s hydrogen-bonding capability could enhance target affinity, as seen in kinase inhibitors .
Biological Activity
The compound (2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core with various functional groups that contribute to its biological activity. The IUPAC name indicates the presence of a methylfuran moiety and a thiophene ring, which are known for their biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O3S2 |
| Molecular Weight | 469.58 g/mol |
| IUPAC Name | (2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-6-carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Key reagents include thiophene derivatives and various amines. Controlled conditions such as specific solvents and temperatures are essential for successful synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes, receptors, and nucleic acids. The interactions may involve:
- Hydrogen bonding
- Hydrophobic interactions
- Covalent bonding
These interactions can lead to modulation of critical biological pathways, potentially influencing processes such as cell signaling and gene expression .
Pharmacological Properties
Research suggests that the compound may exhibit several pharmacological activities:
Anticancer Studies
One study focused on the anticancer effects of similar thiazolo-pyrimidine derivatives highlighted their ability to inhibit cancer cell proliferation at low concentrations. The study utilized various cancer cell lines to evaluate efficacy and mechanism .
Antidiabetic Mechanisms
Another research effort explored the compound's potential as an antidiabetic agent by assessing its impact on glucose metabolism and insulin sensitivity in vitro. The findings indicated significant modulation of key metabolic pathways associated with diabetes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
